molecular formula C16H13F2NO3 B6410406 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% CAS No. 1261935-03-8

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95%

Cat. No. B6410406
CAS RN: 1261935-03-8
M. Wt: 305.28 g/mol
InChI Key: SAYVLHHQWKCPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% (4-ECF-3-FBA) is a synthetic compound that has been used as a key intermediate in the synthesis of pharmaceuticals. It is a white crystalline powder with a melting point of 105-107°C. 4-ECF-3-FBA is a versatile reagent and has been used in the synthesis of a wide range of pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and antifungal agents.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme telomerase, which is involved in the synthesis of telomeres, the protective caps at the ends of chromosomes. By inhibiting telomerase, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% can prevent the synthesis of telomeres, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% are not fully understood. However, it has been shown to inhibit the enzyme telomerase and thus prevent the synthesis of telomeres, which can lead to the death of cancer cells. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% has been shown to reduce inflammation in animal models of arthritis and inhibit the growth of a variety of fungal species.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% in laboratory experiments is its high purity (95%) and its versatility as a reagent. It is also relatively inexpensive and easy to obtain. The main limitation of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% is that its mechanism of action is not fully understood, and it is not clear what the biochemical and physiological effects of the compound are.

Future Directions

There are several potential future directions for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% research. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new pharmaceuticals. In addition, further research could be conducted into the use of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% as a potential therapeutic agent for the treatment of various diseases, such as cancer and fungal infections. Finally, further research could be conducted into the potential use of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% as a tool for drug discovery and development.

Synthesis Methods

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% is synthesized by the reaction of 4-fluorobenzoic acid with 4-ethylcarbamoyl chloride in the presence of a base, such as triethylamine. The reaction is carried out at room temperature in a solvent such as dimethylformamide. The reaction is typically complete within one hour and yields a product with a purity of 95%.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% is a versatile reagent that has been used in the synthesis of a variety of pharmaceuticals. It has been used in the synthesis of anti-cancer agents, such as 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95%-3-carboxylic acid, which is a potent inhibitor of the enzyme telomerase. It has also been used in the synthesis of anti-inflammatory drugs, such as 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95%-3-carboxylic acid, which has been shown to reduce inflammation in animal models of arthritis. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95% has been used in the synthesis of antifungal agents, such as 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid, 95%-3-carboxylic acid, which has been shown to inhibit the growth of a variety of fungal species.

properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)12-6-3-9(7-14(12)18)11-5-4-10(16(21)22)8-13(11)17/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYVLHHQWKCPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691913
Record name 4'-(Ethylcarbamoyl)-2,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorobenzoic acid

CAS RN

1261935-03-8
Record name 4'-(Ethylcarbamoyl)-2,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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